2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone

Descripción general

Descripción

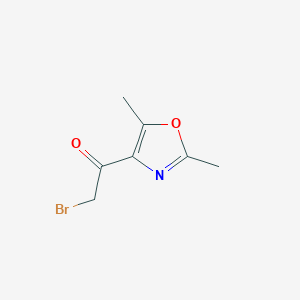

2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone is a chemical compound with the molecular formula C7H8BrNO2. It is characterized by the presence of a bromine atom attached to an ethanone group, which is further connected to a dimethyloxazole ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone typically involves the bromination of 1-(2,5-dimethyloxazol-4-yl)ethanone. This reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of inert atmospheres to prevent unwanted side reactions .

Análisis De Reacciones Químicas

Types of Reactions: 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of diverse derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.

Common Reagents and Conditions:

Nucleophiles: Such as amines, thiols, and alkoxides, are commonly used in substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, are used for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride, are employed in reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted ethanone derivatives, while oxidation and reduction reactions can lead to the formation of different oxazole-based compounds .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone has potential applications in drug development due to its structural features that can interact with biological targets. The compound is being investigated for:

- Dihydroorotate Dehydrogenase Inhibition : Compounds similar to this compound have been identified as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme crucial in the de novo pyrimidine synthesis pathway. Inhibition of DHODH has therapeutic implications for treating autoimmune diseases and various cancers .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals. Its bromine substituent enhances reactivity, making it suitable for:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by various nucleophiles, allowing the formation of diverse derivatives that may exhibit unique biological activities.

Antimicrobial Activity

Research indicates that derivatives of this compound may possess antimicrobial properties. Studies have shown that modifications to the oxazole ring can enhance activity against specific bacterial strains .

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | DHODH Inhibition | |

| Derivative A (e.g., 2-Bromo derivative) | Antimicrobial | |

| Derivative B (e.g., Oxazole analog) | Anticancer |

Case Study 1: Dihydroorotate Dehydrogenase Inhibition

A study explored the effects of various brominated compounds on DHODH activity. The results indicated that the introduction of a bromine atom significantly increased inhibitory potential compared to non-brominated analogs. This finding suggests that this compound could be a lead compound for developing new DHODH inhibitors .

Case Study 2: Synthesis of Antimicrobial Agents

In a synthetic pathway aimed at developing novel antimicrobial agents, researchers utilized this compound as a key intermediate. By performing nucleophilic substitutions with various amines, they synthesized a series of compounds that exhibited promising activity against Gram-positive bacteria .

Mecanismo De Acción

The mechanism of action of 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone involves its interaction with specific molecular targets. The bromine atom and the oxazole ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and other proteins, potentially inhibiting their function or altering their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparación Con Compuestos Similares

- 2-Bromo-1-(2,5-dimethyl-1,3-oxazol-4-yl)ethanone

- 2-Bromo-1-(2,5-dimethyl-4-oxazolyl)ethanone

Comparison: Compared to similar compounds, 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone is unique due to its specific substitution pattern and the presence of the bromine atom. This uniqueness can influence its reactivity, making it suitable for specific synthetic applications and potentially enhancing its biological activity .

Actividad Biológica

2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. Oxazole derivatives, including those with bromo substituents, have been recognized for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, synthesizing findings from various research studies.

The molecular formula of this compound is with a molecular weight of approximately 230.07 g/mol. The compound features a bromo substituent on the ethanone moiety and a dimethyl oxazole ring, which is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that oxazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains and fungi. The presence of the bromine atom may enhance these effects by increasing lipophilicity or altering the interaction with microbial membranes.

Anticancer Activity

Oxazole derivatives have also been explored for their anticancer potential. The mechanism often involves the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation. For example, some studies suggest that derivatives can act as inhibitors of protein kinases involved in cancer progression.

Synthesis and Evaluation

A study focused on synthesizing this compound through a regioselective bromination process followed by acetylation. The synthesized compound was evaluated for its biological activities using various assays:

| Activity Type | Methodology | Results |

|---|---|---|

| Antimicrobial | Disk diffusion method | Inhibition zones against E. coli |

| Anticancer | MTT assay on HeLa cells | IC50 values indicating cytotoxicity |

| Anti-inflammatory | Inhibition of NO production in RAW 264.7 cells | Significant reduction observed |

Mechanistic Insights

Further mechanistic studies revealed that the compound may induce apoptosis in cancer cells through the activation of caspase pathways. The bromine substituent is believed to play a role in enhancing the compound's ability to interact with cellular targets.

Propiedades

IUPAC Name |

2-bromo-1-(2,5-dimethyl-1,3-oxazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-4-7(6(10)3-8)9-5(2)11-4/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTGWJHMRJZSAND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60555526 | |

| Record name | 2-Bromo-1-(2,5-dimethyl-1,3-oxazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113732-62-0 | |

| Record name | 2-Bromo-1-(2,5-dimethyl-1,3-oxazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.